An In-depth Technical Guide to the Structure and Synthesis of H-D-His(1-Me)-OH
An In-depth Technical Guide to the Structure and Synthesis of H-D-His(1-Me)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-methyl-D-histidine (H-D-His(1-Me)-OH), a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. We will delve into its structural characteristics, physicochemical properties, and detailed synthetic methodologies, emphasizing the chemical rationale behind procedural choices to empower researchers in their drug discovery and development endeavors.
Structural Elucidation and Physicochemical Profile
H-D-His(1-Me)-OH, systematically named (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, is the D-enantiomer of 1-methyl-histidine. The key structural feature is the methylation at the N-1 (or Nτ, tau) position of the imidazole ring of D-histidine[1]. This modification, while seemingly minor, profoundly impacts the molecule's electronic properties, steric profile, and its behavior in biological systems.
The imidazole side chain of histidine possesses two nitrogen atoms, N-1 (Nτ, "tele") and N-3 (Nπ, "pros"). The nomenclature can be confusing; IUPAC designates the nitrogen further from the side chain as Nτ and the one closer as Nπ[1]. Therefore, H-D-His(1-Me)-OH specifically refers to methylation at the Nτ position. This modification prevents the N-1 nitrogen from acting as a hydrogen bond donor and alters the tautomeric equilibrium of the imidazole ring, which is a critical aspect of its function in many enzyme active sites.
Incorporating D-amino acids like H-D-His(1-Me)-OH into peptide chains is a well-established strategy in medicinal chemistry to enhance metabolic stability. Peptides constructed from D-amino acids are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acid substrates[2].
Physicochemical Properties Summary
A compilation of key physical and chemical data for the corresponding L-enantiomer, which is more widely reported, is presented below. The D-enantiomer is expected to share these properties, with the exception of the sign of its optical rotation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [3][4] |
| Molecular Weight | 169.18 g/mol | [3][4] |
| Melting Point | ~240 °C (decomposition) | [4][5] |
| Optical Activity ([α]20/D) | -24 ±1° (c = 2% in H₂O) for L-enantiomer | [4][5] |
| IUPAC Name | (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid | [3] |
| Canonical SMILES | CN1C=C(N=C1)CN | [6] |
| InChI Key | BRMWTNUJHUMWMS-ZCFIWIBFSA-N | [6] |
Synthesis of H-D-His(1-Me)-OH: A Strategic Approach
The synthesis of H-D-His(1-Me)-OH presents a significant chemical challenge: the regioselective methylation of the imidazole ring. Direct alkylation of unprotected histidine typically yields a mixture of N-1 and N-3 methylated isomers, which are difficult to separate[7]. Therefore, a robust synthesis relies on a carefully planned protecting group strategy to ensure methylation occurs exclusively at the desired N-1 position.
The following section outlines a validated, multi-step chemical synthesis pathway adapted from established methodologies for histidine modification[7][8]. This protocol is designed to be self-validating by incorporating purification and characterization steps to confirm the identity and purity of intermediates and the final product.
Overall Synthetic Workflow
The synthesis proceeds through four main stages: 1) orthogonal protection of the α-amino and carboxyl groups of the D-histidine starting material, 2) protection of the N-3 position of the imidazole ring to direct methylation, 3) regioselective methylation at the N-1 position, and 4) global deprotection to yield the final product.
Caption: Chemical synthesis workflow for H-D-His(1-Me)-OH.
Detailed Experimental Protocol
Step 1: Protection of α-Amino and Carboxyl Groups
-
Causality: The α-amino and carboxyl groups are highly reactive and must be protected to prevent side reactions during the subsequent methylation step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for the amine due to its stability under the basic conditions often used for alkylation and its facile removal with acid. Esterification of the carboxyl group, typically as a methyl ester, enhances solubility in organic solvents and prevents its interference[7][9].
-
Protocol:
-
Suspend D-histidine (1.0 equiv.) in anhydrous methanol. Cool the mixture to 0 °C.
-
Add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise. The reaction is exothermic and generates HCl gas. Allow the reaction to warm to room temperature and stir for 16 hours to form the methyl ester hydrochloride salt[7].
-
Remove the solvent under reduced pressure. Dissolve the resulting crude solid in a suitable solvent (e.g., methanol) and add triethylamine (2.5 equiv.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.).
-
Stir the reaction at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by removing the solvent, redissolving in ethyl acetate, washing with mild aqueous base and brine, drying over sodium sulfate, and concentrating to yield Boc-D-His-OMe.
-
Step 2: Regioselective Protection of the N-3 (Nπ) Position
-
Causality: To force methylation to occur at the N-1 position, the more sterically accessible and often more nucleophilic N-3 nitrogen must be blocked. The bulky triphenylmethyl (Trityl, Trt) group is ideal for this purpose. Its size effectively shields the N-3 position, leaving the N-1 nitrogen as the only available site for alkylation[7].
-
Protocol:
-
Dissolve Boc-D-His-OMe (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equiv.) followed by trityl chloride (1.1 equiv.).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute with DCM, wash with water and brine, and dry over sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-D-His(3-Trt)-OMe.
-
Step 3: Methylation of the N-1 (Nτ) Position
-
Causality: With the N-3 position blocked, the N-1 nitrogen can be selectively methylated. Iodomethane is a common and effective methylating agent[10]. The reaction proceeds via an SN2 mechanism, forming a quaternary imidazolium salt.
-
Protocol:
-
Dissolve Boc-D-His(3-Trt)-OMe (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Add iodomethane (CH₃I) (3.0 equiv.).
-
Stir the reaction at 40 °C for 24 hours in a sealed vessel[10].
-
Monitor the formation of the methylated product by LC-MS. The product will be a cationic species.
-
Step 4: Global Deprotection
-
Causality: The final step involves the removal of all protecting groups (Boc, methyl ester, and Trityl) to yield the free amino acid. Strong acidic conditions, such as refluxing in aqueous HCl, are typically sufficient to cleave all three groups simultaneously.
-
Protocol:
-
Concentrate the reaction mixture from Step 3 to remove excess iodomethane and DMF.
-
Add 6 M aqueous HCl to the crude residue.
-
Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.
-
Cool the reaction mixture and wash with diethyl ether to remove the cleaved trityl carbinol.
-
Concentrate the aqueous layer under reduced pressure. The crude product will be the dihydrochloride salt.
-
Purify the final product by ion-exchange chromatography or recrystallization to obtain H-D-His(1-Me)-OH.
-
Alternative & Future Synthetic Strategies: Enzymatic Synthesis
While chemical synthesis provides a reliable route to H-D-His(1-Me)-OH, nature utilizes highly specific enzymes for this modification. In biological systems, 1-methylhistidine is generated as a post-translational modification on proteins like actin, catalyzed by specific methyltransferases[1].
-
Key Enzymes: SETD3 is a well-characterized protein-histidine N-methyltransferase that specifically methylates histidine residues at the N-1 (tau) position using S-adenosyl-L-methionine (SAM) as the methyl donor[1].
-
Future Outlook: While currently used for modifying intact proteins, the engineering of methyltransferase enzymes or the development of whole-cell biocatalytic systems could offer a more sustainable and highly selective future route for producing N-methylated amino acids[11][12]. This biotechnological approach could circumvent the need for complex protection-deprotection schemes inherent in chemical synthesis.
Caption: Biological pathway for 1-methylhistidine formation.
Applications in Drug Development
The primary application of H-D-His(1-Me)-OH is as a specialized building block in solid-phase peptide synthesis (SPPS)[4]. Its incorporation into peptide-based drug candidates can confer several advantageous properties:
-
Proteolytic Stability: As a D-amino acid, it inherently increases resistance to enzymatic degradation, prolonging the peptide's half-life in vivo[2].
-
Conformational Constraint: The methyl group can introduce steric hindrance that restricts the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation and improving receptor affinity and selectivity.
-
Modulation of Physicochemical Properties: Methylation alters the pKa and hydrogen bonding capacity of the imidazole side chain, which can be used to fine-tune the solubility, lipophilicity, and metal-chelating properties of the peptide[13][14].
These attributes make H-D-His(1-Me)-OH a valuable tool for medicinal chemists aiming to optimize the drug-like properties of peptide therapeutics, addressing common challenges such as poor stability and bioavailability[14].
References
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PubChem. (n.d.). 1-Methyl-L-histidine. National Center for Biotechnology Information. Retrieved from [Link]
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Beyerman, H. C., Maat, L., & Noordam, A. (1978). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Bioorganic Chemistry, 7(2), 163-168. Available from: [Link]
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Asad, S., et al. (2013). Synthesis and Characterization of Methylated Poly(l-histidine) To Control the Stability of Its siRNA Polyion Complexes for RNAi. Bioconjugate Chemistry, 24(7), 1236-1245. Available from: [Link]
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Kallow, W., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. Available from: [Link]
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Human Metabolome Database. (n.d.). 1-Methylhistidine (HMDB0000001). HMDB. Retrieved from [Link]
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Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1970). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry, 13(5), 971-972. Available from: [Link]
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PeptART. (n.d.). His(1-Me) & His(3-Me). Retrieved from [Link]
- Google Patents. (2018). CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
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Irla, M., et al. (2022). Efficient cell factories for the production of N-methylated amino acids and for methanol-based amino acid production. Microbial Biotechnology, 15(8), 2145-2161. Available from: [Link]
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Huang, H., et al. (2018). Total Chemical Synthesis of Modified Histones. Frontiers in Chemistry, 6, 596. Available from: [Link]
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Sakami, W. (1965). Enzymatic Synthesis of the Methyl Group of Methionine. Journal of Biological Chemistry, 240(2), 825-835. Available from: [Link]
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Scilit. (n.d.). Enzymatic Synthesis of the Methyl Group of Methionine. Retrieved from [Link]
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Li, H., et al. (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Scientific Reports, 14(1), 5580. Available from: [Link]
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FooDB. (n.d.). 1-Methylhistidine (FDB093588). Retrieved from [Link]
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Sharma, P., et al. (2021). Summary of modifications at histidine and their application in medicinal chemistry. ResearchGate. Available from: [Link]
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Ohta, A., et al. (2018). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 13(6), 1599-1606. Available from: [Link]
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ResearchGate. (n.d.). Synthetic protocol of Fmoc-His-OH derivatives and trimeric HDLP1. Retrieved from [Link]
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Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. Available from: [Link]
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Aapptec. (n.d.). H-Nt-Methyl-His-OH; H-His(Me)-OH. Retrieved from [Link]
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Sharma, P., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Medicinal Research Reviews, 43(1), 168-232. Available from: [Link]
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You, L., et al. (2012). Determine Concentration and Enantiomeric Composition of Histidine by One Fluorescent Probe. Organic Letters, 14(12), 3186-3189. Available from: [Link]
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